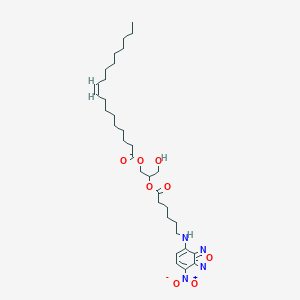
2,6-Difluoronicotinaldehyde
説明
Synthesis Analysis
The synthesis of difluorinated compounds is a complex process that often requires multiple steps to introduce fluorine atoms into the molecular structure. For instance, the synthesis of 2',3'-dideoxy-6',6'-difluorouracils involves a 14-step process starting from (Z)-but-2-ene-1,4-diol. A key step in this synthesis is the construction of the carbocyclic ring through ring-closing metathesis and the incorporation of a gem-difluoromethylene group via a silicon-induced Reformatskii-Claisen reaction . Although this paper does not directly discuss 2,6-Difluoronicotinaldehyde, the methodologies employed could be relevant for its synthesis, considering the challenges associated with introducing fluorine atoms into organic compounds.
Molecular Structure Analysis
The molecular structure of difluorinated compounds is characterized by the presence of two fluorine atoms, which can significantly influence the chemical and physical properties of the molecule. For example, the presence of fluorine can affect the molecule's reactivity, stability, and interaction with other molecules. While the provided papers do not detail the molecular structure of 2,6-Difluoronicotinaldehyde, the characterization techniques such as IR spectrometry and 1H NMR spectrometry used for 2,6-Difluorobenzamide could be applied to determine the structure of 2,6-Difluoronicotinaldehyde.
Chemical Reactions Analysis
The chemical reactions involving difluorinated compounds can be quite specific due to the unique reactivity of the fluorine atoms. The papers provided do not offer specific reactions for 2,6-Difluoronicotinaldehyde, but the synthesis of related compounds suggests that reactions such as fluorination, hydrolysis, and the Reformatskii-Claisen reaction are important for constructing difluorinated molecular frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated compounds are influenced by the strong electronegativity of fluorine. For instance, 2,6-Difluorobenzamide has a melting point range of 145.4 to 145.6 °C . While the melting point of 2,6-Difluoronicotinaldehyde is not provided, it can be inferred that the presence of fluorine atoms would likely affect its melting point, solubility, and other physical properties. The high yield and quality of the synthesized 2,6-Difluorobenzamide also suggest that difluorinated compounds can be synthesized with good purity and minimal environmental impact .
科学的研究の応用
Firefighting Foam Surfactants : Research by Moe et al. (2012) on Forafac®1157, a novel fluorinated surfactant used in firefighting foams, found that its major component, a 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB), undergoes extensive metabolism in blue mussel and turbot. This contrasts with the behavior of perfluorooctane sulfonate (PFOS), highlighting the environmental and biological interactions of these fluorinated compounds (Moe et al., 2012).
Biocatalysts Design with Glutaraldehyde : The work of Barbosa et al. (2014) delves into the use of glutaraldehyde, a reagent with the potential to form 6-membered heterocycles, in biocatalyst design. This illustrates the application of fluorine-containing compounds in enzyme immobilization and biocatalysis, emphasizing the reactivity and versatility of such compounds in biochemical contexts (Barbosa et al., 2014).
Selective Difluoromethylation : Hu, Zhang, and Wang (2009) discuss the importance of selectively introducing fluorine atoms into organic molecules, including difluoromethyl and monofluoromethyl groups. This research is crucial for the development of pharmaceuticals and agrochemicals, demonstrating the role of fluorine chemistry in medicinal and agricultural applications (Hu, Zhang, & Wang, 2009).
Molecular Docking Studies : Kose, Bardak, and Atac (2019) investigated the spectroscopic features and reactive nature of difluoroanilines, focusing on 2,6-difluoroaniline. This study used molecular docking to explore the binding capabilities of such molecules, providing insights into their potential applications in enzyme interactions and material science (Kose, Bardak, & Atac, 2019).
Synthesis of 2,6-Difluorobenzaldehyde : Research by Wang Ya-lou (2004) on the synthesis of 2,6-Difluorobenzaldehyde from 2,6-dichlorobenzaldehyde provides insights into the methods and efficiency of synthesizing such fluorinated compounds, relevant for various industrial and research applications (Wang Ya-lou, 2004).
Safety And Hazards
将来の方向性
While specific future directions for “2,6-Difluoronicotinaldehyde” are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests that “2,6-Difluoronicotinaldehyde”, as an organic compound, could potentially find new applications in this area.
特性
IUPAC Name |
2,6-difluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCCUPSLEFLBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443628 | |
| Record name | 2,6-Difluoronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoronicotinaldehyde | |
CAS RN |
155601-65-3 | |
| Record name | 2,6-Difluoronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoronicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)





![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)





